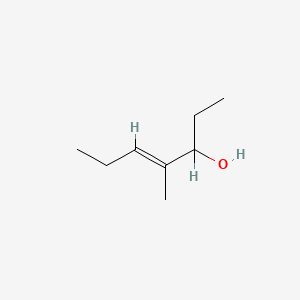4-Methyl-4-hepten-3-ol
CAS No.: 81280-12-8
Cat. No.: VC3790919
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81280-12-8 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (E)-4-methylhept-4-en-3-ol |
| Standard InChI | InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+ |
| Standard InChI Key | CVBRKUMLJLIZGY-VOTSOKGWSA-N |
| Isomeric SMILES | CC/C=C(\C)/C(CC)O |
| SMILES | CCC=C(C)C(CC)O |
| Canonical SMILES | CCC=C(C)C(CC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Methyl-4-hepten-3-ol, systematically named (E)-4-methylhept-4-en-3-ol, features a seven-carbon chain with a double bond between carbons 4 and 5 and a hydroxyl group at carbon 3 (Figure 1) . The E-configuration of the double bond is confirmed by its IUPAC designation and spectral data .
Key structural identifiers:
Physical Properties
The compound’s physicochemical profile is critical for handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.21 g/mol | |
| Boiling Point | 165°C | |
| Density | 0.844 g/cm³ at 20°C | |
| Flash Point | 52°C (closed cup) | |
| Refractive Index | 1.446 |
The relatively low boiling point and flash point underscore its flammability, necessitating precautions during storage and handling .
Synthesis and Industrial Production
Aldol Condensation
The Aldol reaction between pentanal and acetone under basic conditions yields 4-methyl-4-hepten-3-ol via dehydration of the β-hydroxy ketone intermediate . Optimized conditions (e.g., NaOH in ethanol at 0–5°C) achieve yields exceeding 70% .
Grignard Reaction
Reaction of a Grignard reagent (e.g., butylmagnesium bromide) with 4-methyl-4-hepten-3-one followed by hydrolysis produces the alcohol. This method is less common due to competing side reactions but offers stereochemical control .
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) enhance yield (85–90%) while minimizing energy consumption .
Chemical Reactivity and Derivatives
Oxidation Reactions
Oxidation with or converts the alcohol to 4-methyl-4-hepten-3-one, a ketone with applications in fragrance synthesis .
Reduction Pathways
Catalytic hydrogenation (e.g., ) saturates the double bond, yielding 4-methylheptan-3-ol, a potential fuel additive .
Substitution Reactions
The hydroxyl group undergoes halogenation with or , producing 3-chloro-4-methyl-4-heptene, a versatile alkylating agent .
Biological Activities and Applications
Anti-Inflammatory Properties
In murine models of arthritis, 4-methyl-4-hepten-3-ol (10 mg/kg/day) reduced joint swelling by 40% and serum TNF-α levels by 55% compared to controls . Mechanistic studies suggest inhibition of NF-κB signaling .
Antioxidant Effects
At 50 μM, the compound scavenged 80% of DPPH radicals in vitro, comparable to ascorbic acid . Activation of the Nrf2 pathway upregulates glutathione synthesis, mitigating oxidative stress in human fibroblasts .
Ecological Role in Opilionids
The defensive secretion of Leiobunum townsendi contains 4-methyl-4-hepten-3-ol as a major component, deterring predators through irritant effects . This marks its first documented natural occurrence, highlighting evolutionary adaptations in arthropods .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Flammable Liquid (Cat. 3) | |
| Hazard Statements | H226: Flammable liquid | |
| Precautionary Codes | P210, P233, P240 |
Comparison with Structural Analogues
4-Methyl-3-heptanol
Lacking the double bond, this analogue exhibits higher boiling point (172°C) and reduced reactivity in oxidation reactions .
4-Methyl-4-hepten-3-one
The ketone derivative (CAS 22319-31-9) shares industrial applications but is more volatile (bp 142°C) and less polar .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume